molecular formula C16H48O20Si16 B163221 Octakis(dimethylsilyloxy)octasilsesquioxane CAS No. 125756-69-6

Octakis(dimethylsilyloxy)octasilsesquioxane

Cat. No. B163221
CAS RN: 125756-69-6
M. Wt: 1009.9 g/mol
InChI Key: NKAADCIRFJPCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octakis(dimethylsilyloxy)octasilsesquioxane is a solid siloxane reducing agent . It offers 8 Si-H bonds and has the potential for easy removal of silicon by-products . The molecular formula is C16H56O20Si16 and the molecular weight is 1,017.96 .


Synthesis Analysis

Octakis(hydridodimethylsiloxy)octasilsesquioxane was hydrosilated with allyl chloride using Spiers catalyst (H2PtCl6). This reaction was monitored using FT-IR spectroscopy . Another synthesis method involves the halogen exchange reactions in a “one pot” synthesis, starting from octakis(3-chloropropyl)octasilsesquioxane to obtain more reactive halide compounds .


Molecular Structure Analysis

The molecular structure of Octakis(dimethylsilyloxy)octasilsesquioxane is confirmed by IR and NMR tests .


Chemical Reactions Analysis

The chemical reactions involving Octakis(dimethylsilyloxy)octasilsesquioxane are monitored using FT-IR spectroscopy .


Physical And Chemical Properties Analysis

Octakis(dimethylsilyloxy)octasilsesquioxane is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Polymer Nanocomposites

Octakis(dimethylsiloxy)octasilsesquioxane: is widely used in the development of polymer nanocomposites due to its ability to improve mechanical properties and thermal stability. It acts as a nucleating agent in polyethylene blends, enhancing the crystallization process . This application is significant in creating materials with superior strength and durability for industrial use.

Organic-Inorganic Hybrid Materials

The compound serves as a building block for organic-inorganic hybrid materials. Its cubic structure allows for functionalization with various organic groups, leading to materials that exhibit unique properties such as controlled porosity and surface area . These hybrids are particularly useful in applications requiring tailored physical and chemical characteristics.

Soluble Polymers

Through selective vinyl functionalization, Octakis(dimethylsiloxy)octasilsesquioxane can be transformed into soluble polymers with moderate molecular weight . These polymers are soluble in common organic solvents and can be used in coatings, adhesives, and other applications where solubility and processability are key.

Nanocomposite Materials Design

The compound is instrumental in the design of nanocomposite materials. By serving as a monomer, it contributes to the creation of composites with enhanced properties, such as increased thermal stability and mechanical strength . This is crucial for the advancement of materials science and engineering.

Thermal Stability Enhancement

Octakis(dimethylsiloxy)octasilsesquioxane is used to enhance the thermal stability of various materials. Its incorporation into polymers can significantly increase the decomposition temperature, making the resulting material more suitable for high-temperature applications .

Safety and Hazards

Safety measures should be taken while handling Octakis(dimethylsilyloxy)octasilsesquioxane. Avoid dust formation, breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Octakis(dimethylsiloxy)-T8-silsequioxane, also known as Octakis(dimethylsilyloxy)octasilsesquioxane, is a type of Polyhedral Oligomeric Silsesquioxane (POSS) that has been used in the synthesis of various hybrid polymers . The primary targets of this compound are organic groups that can be functionalized as monomers in a typical polymerization .

Mode of Action

The compound interacts with its targets through a process called hydrosilylation . In this process, Octakis(dimethylsiloxy)-T8-silsequioxane is reacted with allylbenzene and 1,5-hexadiene . This reaction introduces polymerizable vinyl groups to the compound .

Biochemical Pathways

The biochemical pathways involved in the action of Octakis(dimethylsiloxy)-T8-silsequioxane are primarily related to polymerization . The compound, after being functionalized with vinyl groups, can undergo polyaddition by hydrosilylation with bis(dimethylsilyl)benzene . This results in the formation of polymers .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature , which could impact its distribution and availability in various applications.

Result of Action

The result of the action of Octakis(dimethylsiloxy)-T8-silsequioxane is the formation of polymers with moderate molecular weight that are soluble in common organic solvents . These polymers have been used in the design of nanocomposite materials and various hybrid polymers .

Action Environment

The action of Octakis(dimethylsiloxy)-T8-silsequioxane can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the hydrosilylation reactions used to functionalize the compound are typically carried out using a platinum catalyst . Additionally, the thermal behavior of silsesquioxane-based liquid crystals, which can be synthesized from the compound, has been shown to be influenced by temperature .

properties

InChI

InChI=1S/C16H48O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAADCIRFJPCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H48O20Si16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460758
Record name AGN-PC-0LB9XL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octakis(dimethylsiloxy)-T8-silsequioxane

CAS RN

125756-69-6
Record name AGN-PC-0LB9XL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octakis(dimethylsiloxy)-T8-silsequioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octakis(dimethylsilyloxy)octasilsesquioxane
Reactant of Route 2
Octakis(dimethylsilyloxy)octasilsesquioxane
Reactant of Route 3
Octakis(dimethylsilyloxy)octasilsesquioxane
Reactant of Route 4
Octakis(dimethylsilyloxy)octasilsesquioxane
Reactant of Route 5
Octakis(dimethylsilyloxy)octasilsesquioxane
Reactant of Route 6
Octakis(dimethylsilyloxy)octasilsesquioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.